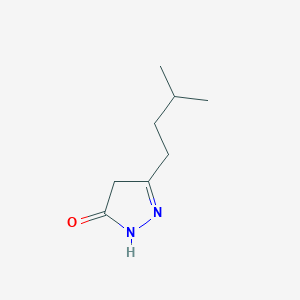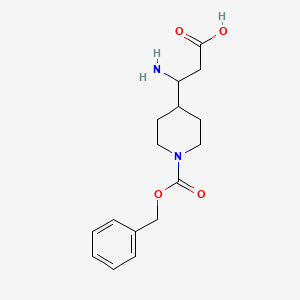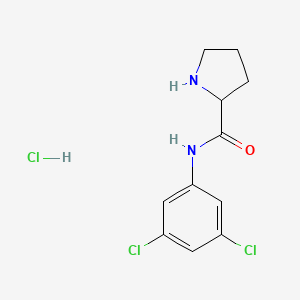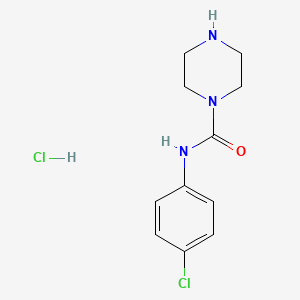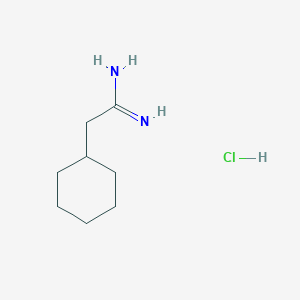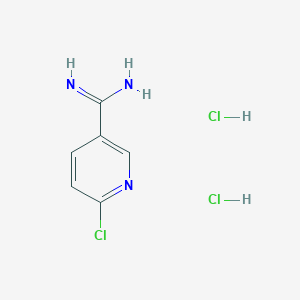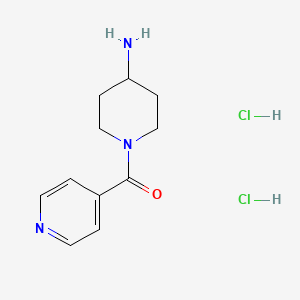
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride
Vue d'ensemble
Description
“(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride” is a chemical compound with the formula C11H15N3O·2HCl . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms . The molecular weight is 278.18 .Applications De Recherche Scientifique
Pharmacological Evaluation
A study by Tsuno et al. (2017) evaluated a series of derivatives related to (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated analgesic effects in animal models, highlighting their potential in pain treatment research (Tsuno et al., 2017).
Chemical Synthesis and Rearrangement
Research by Chang et al. (2006) focused on the synthesis of several derivatives starting from the reaction of 4-benzhydrylidenepiperidines. This study provides insights into the chemical synthesis and rearrangement processes of related compounds (Chang et al., 2006).
Synthesis of Substituted Benzylpiperidines
Ágai et al. (2004) developed an environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines, closely related to the chemical structure . This research offers a scalable and benign approach to synthesizing such compounds (Ágai et al., 2004).
Antimicrobial and Antimycobacterial Activity
A study by Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activities of derivatives related to (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone. These compounds were shown to have potential applications in the field of infectious disease research (Sidhaye et al., 2011).
Antifungal and Antibacterial Applications
Rusnac et al. (2020) investigated compounds formed from the condensation of 2-acetylpyridine and 2-formylpyridine, showing moderate antifungal and antibacterial activities. This research contributes to understanding the potential biomedical applications of such compounds (Rusnac et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9;;/h1-2,5-6,10H,3-4,7-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVQVGVQLRTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



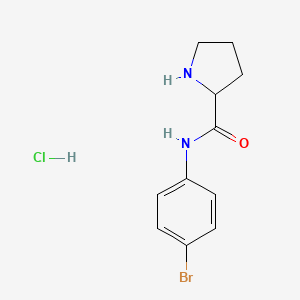
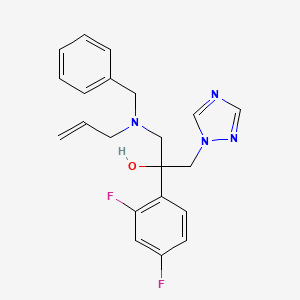
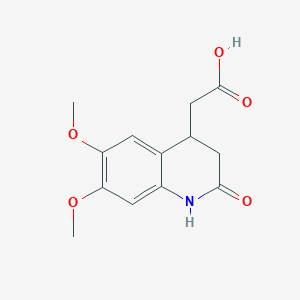

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)


